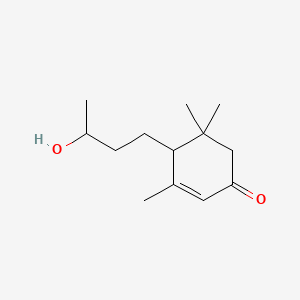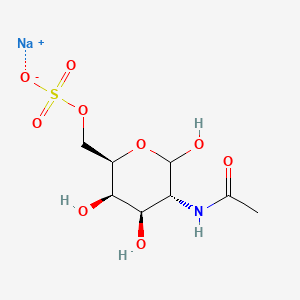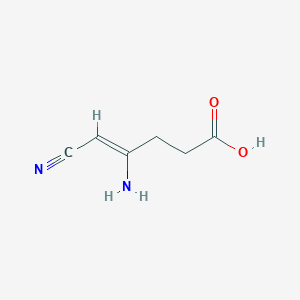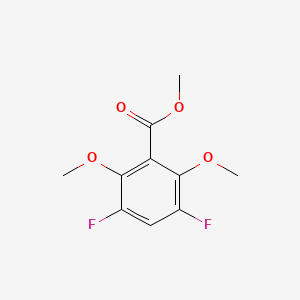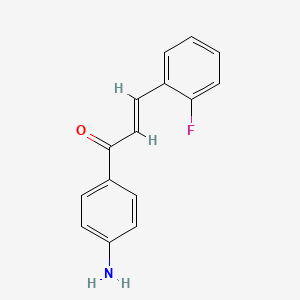
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that features both an amino group and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-aminobenzaldehyde with 2-fluoroacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2E)-1-(4-nitrophenyl)-3-(2-fluorophenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an amino group.
(2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an amino group and a fluorophenyl group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
(E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2/b10-7+ |
InChIキー |
UFVWBNWWSIZUEH-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)F |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
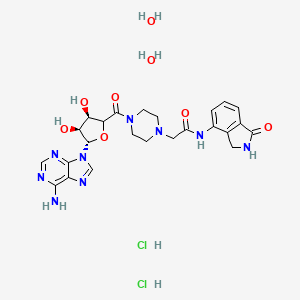
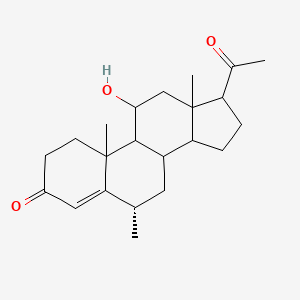
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
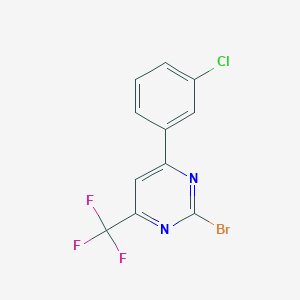
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
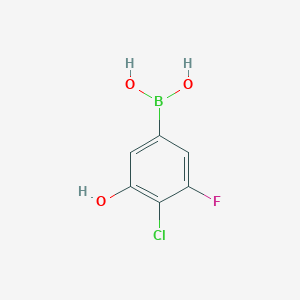
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
